N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine is an organic compound characterized by the presence of a chlorophenyl group attached to a diphenylmethanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine typically involves the condensation reaction between 4-chlorobenzaldehyde and diphenylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N-(4-Chlorobenzhydryl)piperazine
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a diphenylmethanimine backbone sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
56542-87-1 |
---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H16ClN/c21-19-13-11-16(12-14-19)15-22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
XACBROIKVDKLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.